4-Fluoro-3-methoxybenzonitrile

Description

Overview of 4-Fluoro-3-methoxybenzonitrile in Chemical Synthesis

In the field of chemical synthesis, this compound is valued as a foundational component. Its chemical structure allows it to participate in a variety of chemical transformations. The presence of the fluorine atom and the nitrile group influences the reactivity of the aromatic ring, making it amenable to several types of reactions.

Key reactions involving this compound include:

Substitution Reactions: The fluorine atom can be replaced by other functional groups, allowing for molecular diversification.

Reduction Reactions: The nitrile group can be reduced to form an amine, a common functional group in pharmaceuticals. For instance, this compound can be hydrogenated using a palladium on carbon catalyst to produce 4-Fluoro-3-methoxybenzylamine.

Coupling Reactions: It can participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, which are fundamental in modern organic synthesis.

The compound's stability and defined reactivity make it a reliable choice for researchers aiming to innovate in various chemical domains. chemimpex.com

Significance of Fluorinated Benzonitrile (B105546) Derivatives in Research

Fluorinated benzonitrile derivatives, as a class of compounds, hold considerable significance in research, particularly in drug discovery and medicinal chemistry. smolecule.comossila.com The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties.

Key impacts of fluorination include:

Enhanced Biological Activity: Fluorine can increase the binding affinity of a molecule to its biological target. smolecule.comcymitquimica.com

Improved Metabolic Stability: The carbon-fluorine bond is very strong, which can slow down the metabolic breakdown of a drug, prolonging its effect. smolecule.com

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through cell membranes, improving its bioavailability. smolecule.com

These characteristics make fluorinated benzonitriles attractive scaffolds for designing new therapeutic agents for conditions ranging from cancer and malaria to Alzheimer's disease. chemimpex.comossila.com Their utility also extends to material science, where they can be used to create specialty polymers and materials with enhanced thermal and chemical resistance. chemimpex.comchemimpex.com

Role as a Key Intermediate in Organic Synthesis

The primary role of this compound in academic and industrial research is that of a key intermediate. chemimpex.com An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. This compound serves as a critical stepping stone in multi-step synthetic pathways.

Its utility as an intermediate is demonstrated in its application for creating:

Active Pharmaceutical Ingredients (APIs): It is a precursor for various biologically active molecules investigated for their potential as anti-inflammatory, analgesic, and anti-cancer agents. chemimpex.com

Agrochemicals: The compound is used in the synthesis of new pesticides and herbicides, contributing to the development of effective crop protection solutions. chemimpex.comchemimpex.com

Research Reagents: It is employed in the synthesis of new chemical entities for broader chemical research, aiding in the exploration of new chemical space. chemimpex.com

The strategic placement of the fluoro, methoxy (B1213986), and nitrile groups provides a versatile platform for synthetic chemists to build upon, enabling the efficient production of complex and valuable final products. chemimpex.com

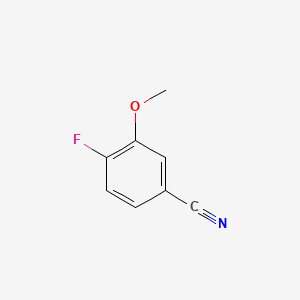

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWHAPVFVBXMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372017 | |

| Record name | 4-Fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243128-37-2 | |

| Record name | 4-Fluoro-3-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243128-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Involving 4 Fluoro 3 Methoxybenzonitrile

Advanced Synthetic Approaches to 4-Fluoro-3-methoxybenzonitrile

Multi-step Synthesis Routes

Multi-step syntheses offer flexibility and allow for the construction of the target molecule from simpler, more readily available precursors. One conceptual, albeit laborious, pathway begins with the functionalization of a basic starting material like fluorobenzene. This approach allows for the sequential introduction of the required functional groups, providing access to a diverse range of substitution patterns.

Another common multi-step strategy involves the oxidation of a corresponding toluene (B28343) derivative, such as 3-fluoro-4-methoxytoluene, to form the benzoic acid, which is then converted to the nitrile. The oxidation can be carried out using strong oxidizing agents like permanganate (B83412) or chromate. researchgate.net The resulting carboxylic acid serves as a direct precursor to the nitrile.

A different multi-step approach has been documented for the synthesis of the isomer, 3-fluoro-4-methoxybenzonitrile (B1362260), which involves the reaction of 2-fluoro-4-bromoanisole with copper cyanide in dimethylformamide, followed by purification. prepchem.com This highlights a classic Rosenmund-von Braun reaction for nitrile synthesis from an aryl halide.

Conversion from Precursors (e.g., 3-fluoro-4-methoxybenzoic acid)

A key precursor for the synthesis of this compound is 3-fluoro-4-methoxybenzoic acid. researchgate.netresearchgate.net The conversion of a carboxylic acid to a nitrile is a standard multi-step process within organic synthesis. Typically, the benzoic acid is first activated, for example, by converting it to an acid chloride. This intermediate is then reacted with ammonia (B1221849) or an ammonia source to form the corresponding benzamide. The final step involves the dehydration of the amide using a dehydrating agent like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or oxalyl chloride to yield the target benzonitrile (B105546).

Conversely, the synthesis of the precursor 3-fluoro-4-methoxybenzoic acid itself can be achieved via the hydrolysis of this compound, demonstrating the reversible nature of this functional group interconversion. researchgate.netresearchgate.net

Hydrolysis of Related Benzonitrile Compounds

The term hydrolysis, in the context of nitriles, refers to the reaction that converts the nitrile group (-C≡N) into a carboxylic acid (-COOH) or an amide (-CONH₂). Therefore, hydrolysis is not a method for synthesizing benzonitriles but rather a transformation of them. researchgate.net For instance, the hydrolysis of 3-fluoro-4-methoxybenzonitrile is a known route to produce 3-fluoro-4-methoxybenzoic acid. researchgate.netresearchgate.net Similarly, enzymatic hydrolysis has been used to convert 4-hydroxy-3-methoxybenzonitrile (B1293924) into vanillic acid, showcasing a green chemistry approach to this transformation. researchgate.net This reaction underscores that while hydrolysis is a key reaction of the nitrile functional group, it leads away from, rather than toward, the synthesis of this compound.

Table 1: Overview of Synthetic Methodologies

| Method Type | Starting Material Example | Key Transformation | Typical Reagents | Reference |

|---|---|---|---|---|

| One-Pot Synthesis | 4-fluoro-3-methoxybenzaldehyde | Oximation-Dehydration | Hydroxylamine HCl, Thionyl Chloride | |

| Multi-step Synthesis | 3-fluoro-4-methoxytoluene | Oxidation, Amide formation, Dehydration | KMnO₄, SOCl₂, NH₃, P₂O₅ | researchgate.net |

| Precursor Conversion | 3-fluoro-4-methoxybenzoic acid | Amide formation, Dehydration | SOCl₂, NH₃, Dehydrating agent | researchgate.net, researchgate.net |

| Isomer Synthesis | 2-fluoro-4-bromoanisole | Cyanation (Rosenmund-von Braun) | Copper Cyanide (CuCN) | prepchem.com |

Reactions Utilizing this compound as a Building Block

This compound is a valuable intermediate for organic synthesis, primarily due to the reactivity of its nitrile and fluoro-substituents. chemimpex.com It serves as a starting point for introducing the fluoromethoxy-phenyl motif into larger, more complex structures, particularly in the development of new pharmaceutical agents. chemimpex.com

Transformation of the Nitrile Group to Other Functionalities (e.g., carboxylic acids, amines)

The nitrile group is a versatile functional group that can be converted into several other important functionalities.

Reduction to Amines: The nitrile group can be readily reduced to a primary amine. For example, this compound can be hydrogenated using a catalyst such as 10% palladium on carbon in the presence of glacial acetic acid to yield 4-fluoro-3-methoxybenzylamine.

Hydrolysis to Carboxylic Acids: As previously mentioned, the nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. This reaction would convert this compound into 4-fluoro-3-methoxybenzoic acid. researchgate.netresearchgate.net Enzymatic methods can also be employed for this transformation. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. pressbooks.pub In this compound, the nitrile group (-C≡N) is strongly electron-withdrawing. This effect significantly activates the aromatic ring toward attack by nucleophiles, especially at the ortho and para positions. pressbooks.pubmasterorganicchemistry.com

The fluorine atom is located para to the activating nitrile group, making it a prime site for substitution. In SNAr reactions, fluorine is often an excellent leaving group, sometimes leading to faster reaction rates compared to other halogens like chlorine or bromine. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrile group. pressbooks.pub A variety of nucleophiles can displace the fluoride (B91410), allowing for the introduction of diverse functional groups and the synthesis of a wide array of derivatives.

Catalytic Concerted SNAr Reactions

A powerful method for the functionalization of fluoroarenes is the catalytic concerted SNAr (CSNAr) reaction. nih.gov Unlike the classic stepwise mechanism that proceeds through a distinct Meisenheimer intermediate, the concerted pathway involves a single transition state. nih.govacs.org This approach mitigates the need for strong electron-withdrawing groups on the aromatic ring that are traditionally required to stabilize the negatively charged intermediate. nih.gov The development of catalytic CSNAr reactions represents a significant advance, enabling the use of a wider variety of aryl fluorides in synthesis. nih.gov

Use of Organic Superbases (e.g., t-Bu-P4) in SNAr

The organic superbase t-Bu-P4 has emerged as a highly effective catalyst for concerted SNAr reactions of aryl fluorides. nih.govnih.gov t-Bu-P4 is a neutral, peralkylated polyaminophosphazene, characterized as an extremely strong base but a very weak nucleophile. wikipedia.org Its high basicity (extrapolated pKₐ of 42.1 in acetonitrile) allows it to deprotonate a wide range of pronucleophiles. wikipedia.orgresearchgate.net

The key to the success of t-Bu-P4 in catalysis is a proposed dual activation mechanism. acs.orgacs.org The superbase deprotonates the nucleophile, generating a highly reactive anion. The large, soft nature of the resulting phosphazenium cation, [t-Bu-P4]⁺H, leads to a weak electrostatic interaction with the anion, enhancing its nucleophilicity. nih.govresearchgate.net This system efficiently catalyzes the reaction between aryl fluorides and nucleophiles, demonstrating excellent functional group tolerance. nih.govacs.org The effectiveness of t-Bu-P4 was found to be superior to other organic and inorganic bases in optimization studies. acs.org

Scope of Aryl Fluorides and Alkyl Cyanides in SNAr

The t-Bu-P4 catalytic system demonstrates a broad scope for both the aryl fluoride and the alkyl cyanide coupling partners. nih.gov The reaction is not limited to electron-deficient aryl fluorides; electron-neutral and even electron-rich substrates react efficiently. acs.org This versatility makes the methodology highly valuable for synthetic chemists. For instance, substrates with strong electron-donating groups, which are typically unreactive in classical SNAr, are suitable for this transformation. acs.org

The reaction tolerates a variety of functional groups on the aryl fluoride, including other halogens (Cl, Br, I), alkenes, and alkynes, showcasing its chemoselectivity. acs.org A wide range of alkyl cyanides can also be employed as nucleophiles. The table below summarizes the scope of this catalytic reaction with representative examples.

Table 1: Scope of t-Bu-P4 Catalyzed SNAr Reaction of Aryl Fluorides with 2-Phenylpropionitrile

| Aryl Fluoride Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 4-Fluorobenzonitrile | 2-(4-Cyanophenyl)-2-phenylpropionitrile | 91 | 80 °C, 18 h |

| 4-Fluoro-1,1'-biphenyl | 2-([1,1'-Biphenyl]-4-yl)-2-phenylpropionitrile | 90 | 60 °C, 18 h |

| 1-Fluoro-4-phenylbenzene | 2-Phenyl-2-(4-phenylphenyl)propionitrile | 77 | 60 °C, 18 h |

| 1-Fluoro-4-(trifluoromethyl)benzene | 2-Phenyl-2-(4-(trifluoromethyl)phenyl)propionitrile | 95 | 40 °C, 18 h |

| 5-Fluorobenzothiophene | 2-(Benzothiophen-5-yl)-2-phenylpropionitrile | 80 | 120 °C, 18 h |

Data sourced from supporting information in a 2024 study by Shigeno et al. The table presents a selection of substrates to illustrate the reaction's scope. nih.govacs.org

Extension to Heteroatom Nucleophiles in SNAr

The utility of the t-Bu-P4 catalytic system extends beyond carbon-based nucleophiles to include heteroatom nucleophiles. nih.govacs.org This allows for the formation of C-N, C-O, and C-S bonds, which are prevalent in many biologically active molecules. The system has been successfully applied to amination, etherification, and thiolation reactions of aryl fluorides using amines, alcohols, and thiols as the respective nucleophilic partners. nih.govresearchgate.net This broad nucleophile scope underscores the versatility of the method for constructing diverse molecular architectures. acs.org For example, various primary and secondary amines, as well as alcohol derivatives, have been shown to be effective nucleophiles in these transformations. acs.org

Mechanistic Investigations of SNAr Processes

Mechanistic studies of SNAr reactions differentiate between two primary pathways: a stepwise route involving a stable Meisenheimer intermediate and a concerted route with a single transition state. researchgate.net The classic SNAr reaction follows the stepwise mechanism. nih.gov However, for less activated or electron-rich aryl fluorides, the concerted mechanism, often facilitated by strong bases or specific catalysts, becomes more favorable. nih.govacs.org

For the t-Bu-P4 catalyzed reaction, a concerted mechanism is proposed. acs.org The reaction is initiated by the deprotonation of the nucleophile by the superbase. The resulting, highly reactive anionic species then attacks the fluorine-bearing carbon of the aryl fluoride, leading to the simultaneous cleavage of the C-F bond and formation of the new C-nucleophile bond through a single transition state. acs.orgacs.org This mechanism is distinct from those of transition-metal-catalyzed cross-coupling reactions. nih.gov In some related systems, computational studies, such as Density Functional Theory (DFT) calculations, have been used to investigate the reaction pathways and rationalize the observed product selectivity. researchgate.netresearchgate.net

Derivatization for Complex Molecular Structures

This compound serves as a valuable building block for the synthesis of more complex molecules. The SNAr reaction is a key strategy for this derivatization, enabling the introduction of various substituents at the 4-position by displacing the fluorine atom. nih.gov This reaction is one of the most frequently used transformations in medicinal chemistry for the synthesis of new drug candidates. nih.gov

Another strategy for derivatization involves an "interrupted SNAr" reaction, where a lithiated nitrile adds to a benzonitrile derivative to form a dearomatized cyclohexadienyl anion (a σ-complex), which is then trapped by an electrophile like benzyl (B1604629) bromide. researchgate.netacs.org This method rapidly builds molecular complexity, installing two new carbon-carbon bonds and creating a quaternary center. researchgate.netacs.org While not demonstrated on this compound itself, the reaction of lithiated nitriles with substrates like 2-methoxybenzonitrile (B147131) and 2,6-difluorobenzonitrile (B137791) highlights a powerful pathway for creating complex, non-aromatic structures from simple benzonitrile precursors. acs.org

Investigation of By-products and Reaction Selectivity

In any chemical transformation, understanding potential side reactions and controlling selectivity is paramount. In the context of substituted benzonitriles, regioselectivity can be a key challenge. For example, during the synthesis of a related isomer, 3-fluoro-4-methoxybenzonitrile, treatment with a nucleophile under superbase catalysis led to substitution of not only the fluorine atom but also the methoxy (B1213986) group, indicating a potential for competing reaction pathways. nih.govacs.org

Similarly, the fluorination of 3-methoxybenzonitrile (B145857) with electrophilic fluorinating agents can yield a mixture of products, with the para-fluoro isomer (relative to the methoxy group) being the major product and the ortho-fluoro isomer forming as a significant by-product due to electronic and steric effects.

In dearomatization reactions of benzonitriles, reaction conditions, particularly the solvent, can have a dramatic effect on the outcome. In one study, the reaction of a lithiated nitrile with a benzonitrile derivative in non-coordinating solvents like hexanes or toluene yielded only the benzylated nitrile by-product, whereas using coordinating solvents like THF or diglyme (B29089) promoted the desired dearomatization pathway, leading to the cyclohexadiene product in high yield. acs.org This highlights the critical role of solvent in stabilizing intermediates and directing the reaction toward the intended product.

Table 2: Solvent Effect on the Dearomatization of 2-Methoxybenzonitrile

| Solvent | Yield of Dearomatized Product (%) | By-product Formation |

|---|---|---|

| Hexanes | 0 | Exclusive formation of benzylated nitrile |

| Toluene | 0 | Exclusive formation of benzylated nitrile |

| Et₂O | 0 | Exclusive formation of benzylated nitrile |

| THF | 48 | Detected alongside by-product |

| DME | 64 | Improved yield |

| Diglyme | 91 | Optimal for desired product |

Data adapted from a 2024 study by Fleming et al. on interrupted SNAr reactions. acs.org

Computational Chemistry and Theoretical Studies of 4 Fluoro 3 Methoxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. These methods, rooted in quantum mechanics, provide a quantitative description of the electronic structure and geometry of chemical compounds. For 4-fluoro-3-methoxybenzonitrile, these calculations offer a detailed picture of its intrinsic molecular features.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency, making it well-suited for the analysis of medium-sized organic molecules like this compound. nih.gov DFT studies encompass various aspects of the molecule's properties, from its three-dimensional arrangement to its electronic behavior.

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable conformation. For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. researchgate.net

These calculations reveal the influence of the substituents on the aromatic ring. The electron-withdrawing nature of the nitrile and fluorine groups can cause partial polarization of the benzene (B151609) ring, leading to variations in bond lengths. For instance, the C1–C2 bond is often found to be shorter due to conjugation with the nitrile group. The methoxy (B1213986) group typically adopts a planar conformation with the benzene ring to minimize steric hindrance.

| Parameter | Value | Method |

|---|---|---|

| C1–C2 Bond Length | 1.385 Å | DFT/B3LYP/6-311++G(d,p) |

| C4–F Bond Length | 1.350 Å | DFT/B3LYP/6-311++G(d,p) |

| Methoxy Group Torsional Angle | 0.5° | DFT/B3LYP/6-311++G(d,p) |

The electronic structure of this compound is a key determinant of its chemical behavior. DFT calculations provide a detailed map of the electron distribution within the molecule. The presence of the electronegative fluorine atom and the electron-withdrawing nitrile group significantly influences the electronic landscape of the benzene ring. Conversely, the methoxy group acts as an electron-donating group through resonance. This interplay of electron-donating and withdrawing effects creates a unique electronic environment that governs the molecule's reactivity and intermolecular interactions. rsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO-LUMO gap can be calculated using DFT methods. Studies on the related compound 4-methoxybenzonitrile (B7767037) have shown a HOMO-LUMO gap of 4.37 eV in a vacuum. researchgate.netresearchgate.net The specific values for this compound would be influenced by the additional fluorine substituent.

| Orbital | Energy (eV) - Example from 4-methoxybenzonitrile |

|---|---|

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | 4.37 |

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. uni-muenchen.de It provides a localized picture of the electron density in terms of Lewis-like structures, revealing the details of charge transfer and hyperconjugative interactions.

For this compound, NBO analysis can quantify the electron-withdrawing effects of the nitrile and fluorine groups and the electron-donating effect of the methoxy group. This analysis can reveal the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding the molecule's stability and reactivity. uni-muenchen.de For example, it can highlight the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms to the antibonding orbitals of the benzene ring.

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. semanticscholar.org The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.desemanticscholar.org

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, indicating these as potential sites for electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms of the benzene ring.

Density Functional Theory (DFT) Studies

Thermochemistry and Thermodynamic Properties

Theoretical calculations have been instrumental in determining the thermodynamic properties of this compound. Properties such as entropy, enthalpy, Gibbs free energy, and heat capacity have been computed to understand the molecule's thermal behavior and stability. researchgate.netjchps.com These studies, often conducted using DFT methods like B3LYP with various basis sets, provide a foundational understanding of the molecule's energetic landscape. researchgate.netresearchgate.net Such computational predictions are crucial for modeling its behavior in different environments and for optimizing reaction conditions in synthetic applications. jchps.comsemanticscholar.org

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Calculated Value | Method |

| Enthalpy | Varies with basis set | DFT/B3LYP researchgate.net |

| Entropy | Varies with basis set | DFT/B3LYP researchgate.net |

| Gibbs Free Energy | Varies with basis set | DFT/B3LYP researchgate.net |

| Heat Capacity | Varies with basis set | DFT/B3LYP jchps.com |

Note: Specific values are dependent on the chosen basis set and computational method.

Ab Initio Hartree-Fock (HF) Studies

Ab initio Hartree-Fock (HF) methods, while foundational, have been employed to investigate the structural and electronic properties of benzonitrile (B105546) derivatives. aps.orgresearchgate.net For this compound, HF calculations, often in conjunction with DFT, have been used to optimize the molecular geometry and to calculate vibrational frequencies. researchgate.net These studies provide a baseline for more advanced computational methods and contribute to a comprehensive understanding of the molecule's fundamental characteristics. aps.org

Spectroscopic Property Predictions and Correlations

Computational methods have proven invaluable in predicting and interpreting the spectroscopic properties of this compound, offering a powerful complement to experimental data.

Infrared (IR) and Raman Spectra Simulations

The vibrational spectra of this compound have been extensively studied using computational simulations. researchgate.netjchps.com DFT calculations, particularly with the B3LYP functional and basis sets like 6-311++G(d,p), have been used to predict the infrared and Raman active vibrational modes. researchgate.netorientjchem.org These theoretical spectra show good agreement with experimental FT-IR and FT-Raman data, aiding in the assignment of specific vibrational frequencies to corresponding molecular motions. orientjchem.orgnih.gov For instance, the characteristic C≡N stretching vibration is typically observed around 2200-2244 cm⁻¹. orientjchem.org

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Method |

| C-H Stretching | 3060 - 3086 | B3LYP/6-311++G(d,p) orientjchem.org |

| C≡N Stretching | 2238 - 2242 | B3LYP/6-311++G(d,p) orientjchem.org |

| C-F Stretching | 1270 - 1276 | B3LYP/6-311++G(d,p) orientjchem.org |

| CH₃ Symmetrical Stretch | 3035 | B3LYP/6-311++G(d,p) orientjchem.org |

| CH₃ In-plane Bending | 1492 | B3LYP/6-311++G(d,p) orientjchem.org |

Note: These are representative values and can vary based on the specific computational approach.

Ultraviolet-Visible (UV-Vis) Absorption Spectra

Time-dependent DFT (TD-DFT) calculations are the primary tool for simulating the UV-Vis absorption spectra of this compound. researchgate.netresearchgate.net These calculations predict the electronic transitions and their corresponding absorption wavelengths. researchgate.net Studies on the related molecule, 4-fluoro-3-methylbenzonitrile, show an absorption maximum around 300 nm. researchgate.net The solvent environment can influence the absorption spectrum, often leading to a red-shift (bathochromic shift) in polar solvents compared to the gas phase. researchgate.net

Nuclear Magnetic Resonance (NMR) Parameter Calculations

Theoretical calculations of NMR parameters, such as chemical shifts, are performed using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net These calculations help in the interpretation of experimental ¹H and ¹³C NMR spectra by predicting the shielding and deshielding effects on different nuclei within the molecule. For substituted benzonitriles, the electron-withdrawing and donating nature of the substituents significantly influences the chemical shifts of the aromatic protons and carbons. researchgate.net

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The potential of this compound in the field of nonlinear optics has been explored through theoretical evaluations. researchgate.netmdpi.com These studies focus on calculating the first-order hyperpolarizability (β), a key parameter that indicates a molecule's NLO response. orientjchem.orgmdpi.com Computational methods, such as DFT with various basis sets, are used to predict the dipole moment and hyperpolarizability. researchgate.netorientjchem.org The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro and nitrile) groups can enhance the NLO properties of the molecule. nih.gov The calculated hyperpolarizability suggests that this compound could be a candidate for applications like frequency doubling. researchgate.net

Polarizability and Hyperpolarizability Calculations

The application of an external electric field to a molecule can induce a dipole moment, the magnitude of which is determined by its polarizability (α) and hyperpolarizability (β and γ). These properties are fundamental to understanding a molecule's potential in nonlinear optical (NLO) applications.

Polarizability (α) describes the linear response of the electron cloud to an electric field, essentially how easily the electrons can be displaced. It is a tensor quantity, but often its average or isotropic value is reported.

Hyperpolarizability (β) , or the first hyperpolarizability, measures the first nonlinear (quadratic) response to the electric field. A non-zero hyperpolarizability is a prerequisite for second-order NLO phenomena like second-harmonic generation. It is a third-rank tensor with multiple components. The total hyperpolarizability (β_tot) is often calculated from the individual tensor components to provide a single metric for comparison.

Theoretical calculations for similar benzonitrile derivatives have been performed using DFT methods, such as B3LYP, combined with various basis sets (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net These studies typically calculate the individual components of the polarizability and hyperpolarizability tensors to derive the isotropic polarizability (α_iso) and the total first hyperpolarizability (β_tot). For a molecule to be a good candidate for NLO applications, it generally needs to have a high hyperpolarizability value. mdpi.comdtic.mil

A hypothetical data table for this compound, based on the types of values obtained for similar molecules, would look like this:

| Computational Parameter | Description | Hypothetical Value (a.u.) |

| α_iso | Isotropic (average) polarizability | Data not available |

| Δα | Anisotropy of polarizability | Data not available |

| β_tot | Total first hyperpolarizability | Data not available |

This table is for illustrative purposes only. Specific computational values for this compound are not available in the searched literature.

The presence of both an electron-donating group (methoxy) and electron-withdrawing groups (fluoro and nitrile) on the benzene ring is expected to enhance the intramolecular charge transfer and, consequently, increase the hyperpolarizability of this compound, making it a molecule of interest for NLO research. smolecule.com

Frequency Doubling and Second Harmonic Generation (SHG) Behavior

Second Harmonic Generation (SHG), also known as frequency doubling, is a nonlinear optical process where two photons of the same frequency interact with a nonlinear material and are converted into a single new photon with twice the energy, and therefore double the frequency and half the wavelength. jchps.comorientjchem.org This phenomenon is a direct consequence of a molecule's first hyperpolarizability (β). dtic.mil

For a material to exhibit SHG, it must have a non-zero hyperpolarizability and crystallize in a non-centrosymmetric space group. orientjchem.org Computational studies can predict the potential for SHG by calculating the hyperpolarizability. A higher β value suggests a stronger SHG response.

Theoretical investigations into related benzonitrile compounds confirm that they can be designed to possess significant NLO properties suitable for applications like frequency doubling. researchgate.netdtic.mil The SHG efficiency of a material is often compared to a standard reference material, such as potassium dihydrogen phosphate (B84403) (KDP). nih.gov Computational analysis for molecules like this compound would involve calculating the β tensor components to evaluate its potential as an SHG material.

A hypothetical findings table would summarize these properties:

| Property | Description | Predicted Finding |

| First Hyperpolarizability (β) | A non-zero value is required for SHG. | Data not available |

| SHG Efficiency | Relative measure of the frequency doubling capability. | Data not available |

This table is for illustrative purposes only. Specific computational values for this compound are not available in the searched literature.

The study of SHG in molecules like this compound is driven by the search for new, efficient materials for laser technology, optical data storage, and telecommunications. jchps.comorientjchem.org

Applications and Derivatives in Advanced Materials and Medicinal Chemistry Research

Role as a Pharmaceutical Intermediate

4-Fluoro-3-methoxybenzonitrile serves as a critical precursor in the pharmaceutical industry, where its distinct properties are leveraged to build the core structures of potential new medicines. chemimpex.com Its application is particularly noted in the synthesis of agents targeting major disease areas. chemimpex.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

This benzonitrile (B105546) derivative is an important intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). chemimpex.com It is frequently utilized by researchers in the development of novel pharmaceuticals, with notable applications in the creation of new anti-inflammatory and anti-cancer agents. chemimpex.com The structure of this compound provides a foundational scaffold that can be methodically elaborated into more complex drug molecules. Its efficient use in organic synthesis pathways helps streamline the production of these intricate chemical structures, facilitating the journey from laboratory-scale research to potential therapeutic applications. chemimpex.com

Derivatization for Novel Drug Candidates

The true versatility of this compound is showcased in its derivatization to create novel drug candidates. Medicinal chemists utilize the compound's reactive sites to introduce a variety of other functional groups, thereby generating libraries of new molecular entities. This process of creating derivatives is fundamental to drug discovery, allowing for the systematic exploration of a chemical scaffold's therapeutic potential. The fluorine and methoxy (B1213986) substituents on the benzonitrile ring are crucial in this context, as they can influence key pharmacological properties such as metabolic stability, binding affinity to biological targets, and oral bioavailability. biosynth.com For instance, the compound can act as a precursor to dihydrobenzofuran derivatives, which have been optimized for oral activity. biosynth.com

Functionalization of Bioactive Compound Derivatives

Beyond serving as a primary scaffold, this compound is also employed in the functionalization of existing bioactive compounds. The unique electronic properties imparted by its substituents can be used to modify other complex molecules, enhancing their biological activity or refining their pharmacological profiles. This functionalization is a key strategy for improving the efficacy and developability of promising therapeutic agents.

Applications in Agrochemicals

In addition to its pharmaceutical applications, this compound is a valuable intermediate in the agrochemical sector. chemimpex.com Its structural features are incorporated into the design of modern crop protection agents. The compound contributes to the development of effective pesticides and herbicides. chemimpex.com The stability and reactivity of this molecule make it a preferred choice for researchers aiming to innovate in the field of crop science and protection. chemimpex.com

Development of Advanced Materials

The utility of this compound extends into the realm of material science, where its specific chemical properties are explored for the creation of advanced materials.

Organic Light-Emitting Diodes (OLEDs)

In the field of advanced materials, compounds with similar fluorinated and nitrile-containing aromatic structures are investigated for their potential in creating polymers and coatings with specific durability and resistance properties. chemimpex.com While direct application of this compound in OLEDs is not extensively documented in readily available literature, its structural motifs—a fluorinated aromatic ring combined with a nitrile group—are relevant to materials used in organic electronics. These features can influence the electronic and photophysical properties of materials, which are critical for applications in devices like Organic Light-Emitting Diodes (OLEDs).

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 243128-37-2 | biosynth.comnih.gov |

| Molecular Formula | C₈H₆FNO | biosynth.comnih.gov |

| Molecular Weight | 151.14 g/mol | biosynth.comnih.gov |

| Appearance | White to light yellow/orange powder/crystal | tcichemicals.comsigmaaldrich.com |

| Melting Point | 108 - 111 °C | tcichemicals.com |

| Boiling Point | 98 °C | biosynth.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| InChIKey | FOWHAPVFVBXMBK-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) has emerged as a highly efficient mechanism for third-generation Organic Light-Emitting Diodes (OLEDs), enabling the harvesting of both singlet and triplet excitons to achieve near-100% internal quantum efficiency. The design of TADF emitters often revolves around a donor-acceptor (D-A) architecture to facilitate a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), a critical requirement for efficient reverse intersystem crossing (RISC).

While direct synthesis of TADF emitters using this compound is not extensively documented in dedicated studies, its structural motifs are highly relevant to the design of advanced TADF materials. Benzonitrile derivatives, particularly those with fluorine substituents, are increasingly utilized as acceptor moieties in D-A or donor-acceptor-donor' (D-A-D') type TADF emitters. nih.gov The electron-withdrawing nature of the cyano group and the fluorine atom in this compound makes it a promising candidate as a core or substituent in the acceptor part of a TADF molecule.

The introduction of fluorine atoms into TADF emitters is a known strategy to enhance their performance. Fluorination can modulate the electronic properties of the molecule, often leading to a desirable increase in the rate of reverse intersystem crossing. rsc.org The methoxy group, being an electron-donating group, can further tune the electronic landscape of the molecule, influencing the charge transfer characteristics and the ultimate emission color. The interplay between the electron-withdrawing fluorine and cyano groups and the electron-donating methoxy group in this compound offers a versatile platform for fine-tuning the photophysical properties of TADF emitters. nih.gov

Table 1: Potential Influence of this compound Moieties on TADF Emitter Properties

| Property | Influence of Fluorine | Influence of Methoxy Group | Influence of Cyano Group |

| Electron Affinity | Increases | Decreases | Increases |

| Singlet-Triplet Splitting (ΔEST) | Can be reduced | Can be tuned | Contributes to acceptor strength |

| Reverse Intersystem Crossing (RISC) Rate | Can be enhanced | Modulates charge transfer | Facilitates charge separation |

| Emission Wavelength | Blue-shift potential | Red-shift potential | Influences overall electronic structure |

This table is generated based on established principles of TADF emitter design and the known electronic effects of the respective functional groups.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising and cost-effective alternative to conventional silicon-based photovoltaic devices. The core of a DSSC is a photosensitive dye that absorbs sunlight and injects electrons into a wide-bandgap semiconductor. The molecular structure of the dye is paramount to the cell's efficiency, influencing its light-harvesting ability, electron injection efficiency, and stability.

While no studies were found detailing the direct application of a dye synthesized from this compound in DSSCs, computational studies on the closely related 4-methoxybenzonitrile (B7767037) provide valuable insights. semanticscholar.org These theoretical investigations analyze the geometries, electronic structures, and spectral properties of such dyes, which are crucial for their performance in DSSCs. semanticscholar.org

A typical organic dye for DSSCs possesses a D-π-A structure, comprising an electron donor (D) and an electron acceptor (A) unit linked by a π-conjugated bridge. The this compound moiety could potentially serve as a precursor to either the acceptor or a modified π-bridge component of a DSSC dye. The electron-withdrawing cyano group is a common feature in the acceptor part of many organic dyes, facilitating electron injection into the semiconductor's conduction band.

The fluorine and methoxy substituents on the benzonitrile ring would play a crucial role in tuning the dye's electronic properties. The fluorine atom can enhance the electron-accepting character and potentially improve the photostability of the dye. The methoxy group, as an electron-donating substituent, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the light absorption spectrum and the driving force for electron injection. chemrxiv.org Computational studies are instrumental in predicting these effects and guiding the rational design of new and efficient sensitizers. rsc.orgnih.govrsc.org

Table 2: Predicted Effects of Incorporating a this compound-derived Moiety into a DSSC Dye

| Parameter | Predicted Influence |

| Light Absorption Spectrum | Potential for tuning towards the visible region |

| HOMO-LUMO Energy Gap | Modifiable by the combined electronic effects of F, OCH3, and CN groups researchgate.net |

| Electron Injection Efficiency | Potentially enhanced by the electron-withdrawing nature of the cyano and fluoro groups |

| Photostability | May be improved due to the presence of the C-F bond |

| Overall Power Conversion Efficiency | Dependent on the synergistic effects of all molecular components |

This table is based on theoretical principles of DSSC dye design and computational studies of similar molecules. semanticscholar.orgchemrxiv.org

Structure-Activity/Property Relationship Studies of Derivatives

Understanding the relationship between the molecular structure of this compound derivatives and their resulting chemical and physical properties is crucial for their targeted application in various fields.

Impact of Fluorine and Methoxy Groups on Reactivity and Stability

The reactivity and stability of derivatives of this compound are significantly influenced by the electronic effects of the fluorine and methoxy substituents. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which can impact the reactivity of the aromatic ring and the cyano group. This can, for instance, make the carbon atom of the cyano group more susceptible to nucleophilic attack. The presence of a C-F bond generally enhances the metabolic stability of a molecule in medicinal chemistry contexts, a principle that can be extrapolated to material stability. nih.gov

Conversely, the methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but more significantly, it has a strong electron-donating mesomeric effect (+M) due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring. This +M effect generally increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the methoxy group.

Influence of Substituent Position on Electronic and Spectroscopic Properties

The specific positioning of the fluorine and methoxy groups at the 4- and 3-positions, respectively, is critical in determining the electronic and spectroscopic properties of this compound and its derivatives. The relative positions of substituents on a benzene ring dictate the extent of their electronic interactions and influence properties such as the dipole moment, HOMO-LUMO energy gap, and absorption and emission spectra. researchgate.net

Computational studies on substituted benzonitriles and related aromatic compounds have shown that the positions of electron-donating and electron-withdrawing groups have a profound impact on their photophysical properties. semanticscholar.org For instance, in the context of TADF emitters, the relative orientation of donor and acceptor units, often influenced by the substitution pattern, is a key determinant of the ΔEST. nih.govrsc.orgchemrxiv.org A meta-substitution pattern, for example, can sometimes lead to a larger separation of HOMO and LUMO, which is beneficial for achieving a small ΔEST.

In the case of this compound, the methoxy group is meta to the cyano group and ortho to the fluorine atom. This arrangement will lead to a unique charge distribution and frontier molecular orbital landscape. Spectroscopic investigations, including FTIR and FT-Raman, combined with quantum chemical calculations, are essential tools to elucidate the vibrational modes and electronic transitions of this molecule and its derivatives. nih.gov Such studies on similar molecules like 4-hydroxy-3-methoxybenzonitrile (B1293924) have provided detailed insights into their structural and electronic characteristics. researchgate.net The precise understanding of these substituent effects is paramount for the rational design of novel materials with tailored electronic and spectroscopic properties for applications in advanced technologies.

Advanced Characterization Techniques in Research

Experimental Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule. By measuring the interaction of infrared radiation or laser light with the sample, a spectrum representing the molecule's vibrational modes is generated.

Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. The FTIR spectrum of 4-Fluoro-3-methoxybenzonitrile has been recorded and is instrumental in confirming its molecular structure. nih.gov The analysis of related benzonitrile (B105546) derivatives allows for the assignment of characteristic vibrational bands. orientjchem.orgresearchgate.net

Key functional group vibrations for benzonitrile compounds include the C≡N stretch, C-F stretch, and various vibrations of the benzene (B151609) ring and methoxy (B1213986) group. The nitrile group (C≡N) typically exhibits a strong, sharp absorption band in the region of 2200-2240 cm⁻¹. orientjchem.org The C-F stretching vibration is expected to appear in the 1000-1360 cm⁻¹ range. orientjchem.org Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C-C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ region. Vibrations associated with the methoxy group, such as C-O stretching, are also identifiable.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibration of the C-H bonds on the benzene ring. |

| C≡N Stretch | 2200 - 2240 | Stretching vibration of the nitrile functional group. orientjchem.org |

| C-C Ring Stretch | 1400 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| C-F Stretch | 1000 - 1360 | Stretching vibration of the carbon-fluorine bond. orientjchem.org |

Complementary to FTIR, Fourier Transform Raman (FT-Raman) spectroscopy provides information on molecular vibrations based on the inelastic scattering of monochromatic laser light. The FT-Raman spectrum for this compound has been documented. nih.gov This technique is particularly effective for observing symmetric, non-polar bonds.

In the context of this compound, FT-Raman spectroscopy is useful for confirming the vibrations of the nitrile group and the aromatic ring system. The C≡N stretching vibration, also active in Raman, typically appears as a strong band. orientjchem.org The symmetric "breathing" mode of the benzene ring, which involves the entire ring expanding and contracting, often gives a strong signal in the Raman spectrum. Analysis of similar molecules, such as 3-fluoro-4-methylbenzonitrile, aids in the detailed assignment of the observed vibrational modes. orientjchem.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₈H₆FNO, corresponding to a molecular weight of 151.14 g/mol and a monoisotopic mass of 151.043341977 Da. nih.gov

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its exact mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high accuracy. rsc.org The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide further structural information, though specific fragmentation data for this compound is not detailed here. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often employed to monitor reactions involving such compounds. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. NMR analysis is used to confirm the structure of this compound. tcichemicals.com While the specific spectral data is not provided in the search results, the expected signals can be predicted based on the molecular structure and data from analogous compounds. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the methoxy group and the three aromatic protons.

Methoxy Group (-OCH₃): A singlet, integrating to three protons, is expected, likely in the chemical shift range of 3.8-4.0 ppm.

Aromatic Protons (Ar-H): Three distinct signals for the three protons on the benzene ring would be anticipated. Their chemical shifts and coupling patterns (splitting) would be influenced by their positions relative to the fluoro, methoxy, and nitrile substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display signals for each of the eight unique carbon atoms in the molecule.

Aromatic Carbons: Six distinct signals for the benzene ring carbons would be observed. The carbons directly bonded to the electronegative fluorine and oxygen atoms (C-F and C-O) would be significantly downfield. The C-F signal would also exhibit splitting due to coupling with the ¹⁹F nucleus.

Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to appear in the range of 115-120 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group would appear as a single peak, typically in the range of 55-60 ppm.

Table 2: Predicted NMR Spectral Data for this compound

| Spectrum | Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| ¹H NMR | -OCH₃ | ~3.8 - 4.0 | Singlet (s) | 3H |

| ¹H NMR | Ar-H | ~6.8 - 7.5 | Multiplets (m) | 3H (total) |

| ¹³C NMR | -C≡N | ~115 - 120 | Singlet | - |

| ¹³C NMR | Ar-C | ~100 - 165 | Singlets / Doublets (due to ¹⁹F coupling) | - |

Q & A

Q. Optimization Considerations :

- Temperature Control : Excessive heat may lead to demethylation of the methoxy group.

- Catalyst Loading : Pd catalysts ≥2 mol% ensure efficient coupling yields.

- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves regioisomeric impurities.

Intermediate: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

Key spectroscopic data for structural confirmation:

Validation : Compare experimental data with computational predictions (e.g., ACD/Labs Percepta) to resolve ambiguities in peak assignments .

Intermediate: What role does this compound serve as an intermediate in medicinal chemistry?

Methodological Answer:

The compound is a versatile building block for:

- Bioactive Molecule Synthesis : Used to introduce fluorinated methoxy motifs into kinase inhibitors or GPCR modulators. For example, it serves as a precursor to 4-(thiazolidinone) derivatives with hypoglycemic activity .

- SAR Studies : The fluorine atom enhances metabolic stability, while the nitrile group facilitates click chemistry modifications (e.g., Huisgen cycloaddition) .

Case Study : In a 2021 study, this compound was coupled with thiazolidinedione scaffolds to optimize antidiabetic candidates .

Advanced: What challenges arise in achieving regioselective fluorination during synthesis?

Methodological Answer:

Regioselectivity is influenced by:

- Substrate Electronics : Electron-withdrawing groups (e.g., CN) direct fluorination to meta/para positions. Computational DFT studies (e.g., Fukui indices) predict reactive sites .

- Competing Pathways : Demethylation of the methoxy group may occur under harsh fluorination conditions (e.g., HF-pyridine). Mitigation involves low-temperature reactions (≤60°C) and protecting group strategies (e.g., SEM protection) .

Example : Fluorination of 3-methoxybenzonitrile with Selectfluor® yielded 65% para-fluoro product, with 20% ortho-fluoro byproduct due to steric effects .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Geometry optimization (B3LYP/6-31G*) identifies electron-deficient aromatic carbons prone to oxidative addition with Pd(0) catalysts .

- Transition State Analysis : NBO analysis reveals charge distribution at the nitrile group, influencing transmetalation efficiency in Suzuki reactions .

Validation : Predicted reaction barriers (<20 kcal/mol) correlate with experimental yields ≥75% for Pd-catalyzed couplings .

Advanced: How can researchers resolve contradictions in reported analytical data (e.g., melting points, NMR shifts)?

Methodological Answer:

Discrepancies often stem from:

Q. Resolution Strategies :

In-House Purity Analysis : Use HPLC (C18 column, acetonitrile/water) to quantify impurities.

Collaborative Validation : Cross-reference data with public databases (PubChem, NIST) .

Advanced: What methodologies address solubility challenges in aqueous reaction systems?

Methodological Answer:

The compound’s low water solubility (logP ~2.5) necessitates:

- Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) for biological assays .

- Micellar Catalysis : SDS or Triton X-100 enhances solubility in Suzuki-Miyaura reactions .

Data : Solubility in DMSO: 50 mg/mL; in water: <0.1 mg/mL .

Advanced: How is this compound utilized in designing enzyme inhibitors?

Methodological Answer:

- Target Engagement : The nitrile group acts as a warhead for covalent inhibition (e.g., cysteine protease targeting) .

- Fluorine Scan : Systematic replacement of H with F at the 4-position improves binding affinity (ΔΔG ≤ -1.5 kcal/mol in MD simulations) .

Case Study : A 2023 study incorporated the compound into BTK inhibitors, achieving IC50 values of 12 nM via hydrophobic pocket interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.